Cas no 2034406-06-7 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034406-06-7x500.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-pyrazol-1-ylbenzenesulfonamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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- インチ: 1S/C16H16ClN3O3S2/c1-23-14(15-7-8-16(17)24-15)11-19-25(21,22)13-5-3-12(4-6-13)20-10-2-9-18-20/h2-10,14,19H,11H2,1H3
- InChIKey: PCWIWKAGKVPPSG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])S(C2C([H])=C([H])C(=C([H])C=2[H])N2C([H])=C([H])C([H])=N2)(=O)=O)OC([H])([H])[H])S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 523
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 110
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-8102-75mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-40mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-3mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-10mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-25mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-50mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-2μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-8102-4mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide |
2034406-06-7 | 4mg |
$66.0 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamideに関する追加情報
Professional Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS No. 2034406-06-7)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2034406-06-7, represents a unique molecular scaffold that combines functional groups such as chlorothiophene, methoxyethyl, and pyrazole with a sulfonamide moiety. The structural design of this molecule not only makes it a subject of academic interest but also opens up potential avenues for therapeutic applications.
The presence of the 5-chlorothiophen-2-yl group in the molecule is particularly noteworthy, as thiophene derivatives are widely recognized for their biological activity. Thiophenes, including their chlorinated analogs, have been extensively studied for their roles in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the methoxyethyl group enhances the lipophilicity of the compound, which can be crucial for improving its bioavailability and membrane permeability. This feature is especially relevant in drug design, where optimizing pharmacokinetic profiles is essential for achieving desired therapeutic outcomes.
The sulfonamide functional group at the benzene ring further contributes to the compound's complexity and potential biological activity. Sulfonamides are well-documented pharmacophores that exhibit a wide range of biological effects. They are known to interact with enzymes and receptors, making them valuable in the development of drugs targeting metabolic pathways and inflammatory processes. In particular, sulfonamides have been instrumental in the treatment of bacterial infections and have shown promise in other therapeutic areas such as diabetes management.
The pyrazole ring in N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide adds another layer of biological relevance. Pyrazoles are heterocyclic compounds that are widely recognized for their role as scaffolds in medicinal chemistry. They possess a variety of biological activities, including anti-inflammatory, antifungal, and anticancer effects. The combination of a pyrazole ring with other functional groups can lead to synergistic effects, enhancing the overall pharmacological profile of the compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with biological targets more effectively. These studies suggest that N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation in drug discovery.
In vitro studies have begun to unravel the mechanistic aspects of this compound's activity. Initial experiments indicate that it may exhibit inhibitory effects on certain enzymes associated with inflammation and pain perception. The interaction between the sulfonamide group and specific amino acid residues in these enzymes could modulate their activity, leading to therapeutic benefits. Additionally, the presence of the chlorothiophene moiety may contribute to its ability to cross cell membranes, facilitating its intracellular action.
The methoxyethyl side chain appears to play a critical role in determining the compound's solubility and bioavailability. By adjusting this moiety, researchers can fine-tune the pharmacokinetic properties of the drug candidate, ensuring better absorption and distribution within the body. This aspect is particularly important in developing formulations that maximize therapeutic efficacy while minimizing side effects.
The combination of these structural elements makes N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide a multifaceted compound with potential applications across multiple therapeutic areas. Its unique chemical profile suggests that it could be developed into a novel therapeutic agent or serve as a valuable intermediate in synthesizing more complex molecules.
Ongoing research is focused on optimizing synthetic routes to produce this compound more efficiently and exploring its interactions with various biological targets. The use of green chemistry principles and sustainable methodologies is also being considered to ensure that its production is environmentally friendly and scalable for industrial applications.
In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it an exciting candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one hold great promise for addressing unmet medical needs and improving patient outcomes.
2034406-06-7 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide) 関連製品
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